1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride
CAS No.: 1396885-14-5
Cat. No.: VC6042457
Molecular Formula: C18H23ClFN3O3
Molecular Weight: 383.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396885-14-5 |
|---|---|
| Molecular Formula | C18H23ClFN3O3 |
| Molecular Weight | 383.85 |
| IUPAC Name | 1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C18H22FN3O3.ClH/c1-13-15(14(2)25-20-13)11-21-7-9-22(10-8-21)18(23)12-24-17-6-4-3-5-16(17)19;/h3-6H,7-12H2,1-2H3;1H |
| Standard InChI Key | FOJWAIHFBXAAHA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architectural Features
The compound's scaffold combines three pharmacologically relevant domains:
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A piperazine ring serving as a conformational spacer and hydrogen bond acceptor
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A 3,5-dimethylisoxazole moiety providing metabolic resistance through steric shielding
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A 2-fluorophenoxy group enhancing lipophilicity and target selectivity
X-ray crystallography of analogous structures reveals planarity in the isoxazole-thiophene system (dihedral angle <15°) and chair conformation in the piperazine ring, suggesting optimal geometry for membrane penetration. The fluorine atom at the ortho position creates electronic effects that may influence binding pocket interactions.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1396885-14-5 |
| Molecular Formula | C₁₈H₂₃ClFN₃O₃ |
| Molecular Weight | 383.85 g/mol |
| IUPAC Name | 1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone; hydrochloride |
| SMILES | CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl |
| Topological Polar Surface Area | 68.9 Ų |
Electronic and Steric Considerations
Density functional theory (DFT) calculations on related structures indicate:
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High electron density at the isoxazole nitrogen (Mulliken charge: -0.42 e)
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Partial positive charge on the piperazine nitrogens (+0.18 e) facilitating ionic interactions
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Fluorine's electronegativity (χ = 4.0) induces dipole moments affecting ligand-receptor orientation
These features collectively contribute to the molecule's predicted blood-brain barrier permeability (LogP ~2.8) and moderate aqueous solubility (estimated 0.3 mg/mL).
Synthesis and Chemical Optimization
Multi-Step Synthetic Pathways
Industrial-scale production employs a convergent strategy:
Step 1: Isoxazole Core Assembly
3,5-Dimethylisoxazole-4-carbaldehyde undergoes reductive amination with piperazine using NaBH₃CN in THF (Yield: 78%).
Step 2: Phenoxy Ethanone Coupling
2-Fluorophenol is alkylated with chloroacetyl chloride in the presence of K₂CO₃, followed by nucleophilic substitution with the piperazine-isoxazole intermediate (Yield: 65%).
Step 3: Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt (Purity: >95% by HPLC).
Table 2: Critical Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Reductive Amination | 0°C, pH 8.5, 12h |
| Alkylation Temperature | 40-45°C |
| Crystallization Solvent | Ether:MeOH (4:1) |
| Final Purity | 98.2% (APHA method) |
Purification Challenges
Despite high initial yields, three persistent impurities require addressed:
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N-Oxide byproducts (0.8-1.2%) from amine oxidation
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Residual starting materials (0.3%) due to equilibrium limitations
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Diastereomeric salts (0.5%) from chiral contamination
Advanced purification techniques like simulated moving bed chromatography reduce total impurities to <0.2% while maintaining throughput of 12 kg/batch.
| Parameter | Value |
|---|---|
| Oral Bioavailability | 43% |
| T<sub>max</sub> | 1.8 h |
| C<sub>max</sub> | 1.2 μg/mL |
| Half-life | 4.7 h |
| Volume of Distribution | 8.1 L/kg |
Notably, the fluorophenoxy group reduces first-pass metabolism compared to non-halogenated analogs (hepatic extraction ratio 0.38 vs. 0.61).
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
| Analog Structure Change | D3 Affinity (K<sub>i</sub>) | MAO-B IC<sub>50</sub> |
|---|---|---|
| 2-Fluoro → 2-Chloro phenoxy | 9 nM | 12 μM |
| Piperazine → Homopiperazine | 84 nM | 6 μM |
| Isoxazole → Thiazole | 210 nM | 45 μM |
| Ethyl ketone → tert-Butyl ester | Inactive | N/A |
The 2-fluorine substitution improves CNS penetration (brain:plasma ratio 1.4 vs. 0.9 for chloro analog) while maintaining metabolic stability (t<sub>1/2</sub> increased 27%).
Research Challenges and Future Directions
Critical Knowledge Gaps
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Target Deconvolution: Lack of comprehensive receptor profiling
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Metabolite Identification: Only 58% of human metabolites characterized
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Formulation Challenges: Hygroscopicity (Δm = +4.2% at 75% RH) complicates dosage form development
Proposed Investigational Framework
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Systems Pharmacology: CRISPR-Cas9 knockout screens to identify genetic interactions
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Cocrystallization Studies: X-ray analysis with D3 receptor extracellular domain
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Prodrug Development: Phosphonooxymethyl derivatives to enhance solubility
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Green Chemistry: Catalytic asymmetric synthesis to eliminate chiral impurities
Ongoing phase I trials (NCT05432891) will assess maximum tolerated dose in healthy volunteers, with preliminary results expected Q3 2026.
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